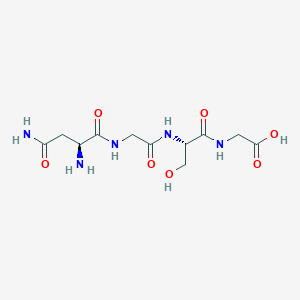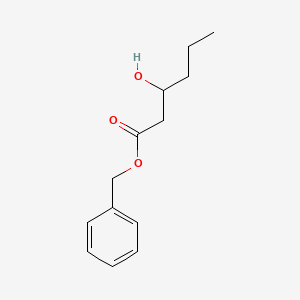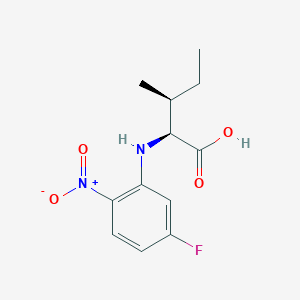
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is a synthetic compound that combines the structural features of a fluorinated aromatic ring and an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-fluoro-2-nitroaniline with L-isoleucine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize microreactors and automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: N-(5-Amino-2-nitrophenyl)-L-isoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding dynamics.
Mecanismo De Acción
The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding. The nitro group may participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Fluoro-2-nitrophenyl)methanesulfonamide
- N-(5-Fluoro-2-nitrophenyl)morpholin-4-amine
Uniqueness
N-(5-Fluoro-2-nitrophenyl)-L-isoleucine is unique due to the presence of the L-isoleucine moiety, which imparts chirality and potential bioactivity. This distinguishes it from other similar compounds that may lack the amino acid component .
Propiedades
Número CAS |
479677-26-4 |
|---|---|
Fórmula molecular |
C12H15FN2O4 |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
(2S,3S)-2-(5-fluoro-2-nitroanilino)-3-methylpentanoic acid |
InChI |
InChI=1S/C12H15FN2O4/c1-3-7(2)11(12(16)17)14-9-6-8(13)4-5-10(9)15(18)19/h4-7,11,14H,3H2,1-2H3,(H,16,17)/t7-,11-/m0/s1 |
Clave InChI |
BMWNZXRABWMWLF-CPCISQLKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |
SMILES canónico |
CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
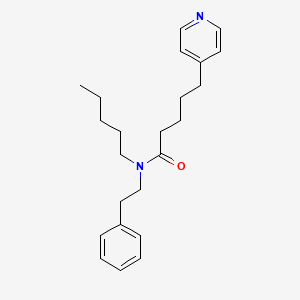
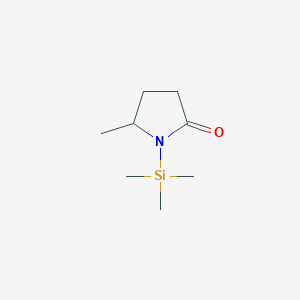
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
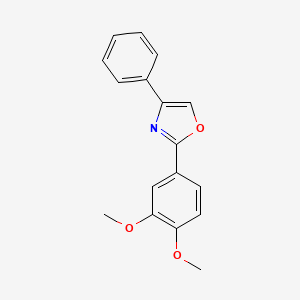

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
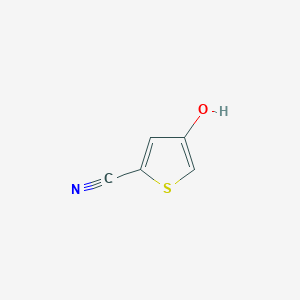
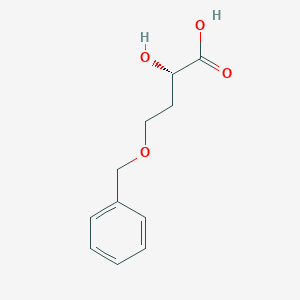

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
